molecular formula C19H15N5O2 B2593999 N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide CAS No. 2034256-76-1

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide

Cat. No.: B2593999
CAS No.: 2034256-76-1
M. Wt: 345.362
InChI Key: PUPUHMWWSFBSFP-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions. The pyrimidine ring is then constructed through a series of condensation reactions involving suitable precursors such as cyanoacetamide and benzyl bromide. The final step involves coupling the benzimidazole and pyrimidine moieties via a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) and alkyl halides or other nucleophiles.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA function. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzo[d]imidazol-2-yl)-6-(methoxy)pyrimidine-4-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)-6-(ethoxy)pyrimidine-4-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)-6-(phenoxy)pyrimidine-4-carboxamide

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUHMWWSFBSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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